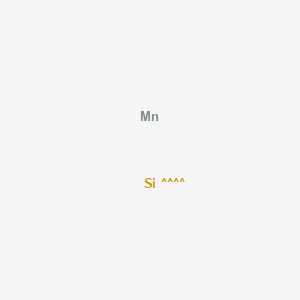

Manganese;silicon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Manganese silicon compounds, particularly silicomanganese, are ferroalloys composed mainly of manganese, silicon, and iron. These compounds are widely used in the steelmaking industry as deoxidizers and alloying agents. Silicomanganese is also a raw material for producing medium- and low-carbon ferromanganese and manganese metal .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese silicon compounds can be synthesized through various methods. One common method involves the solid-phase reaction of manganese and silicon substrates. This process typically involves annealing the deposited manganese on a silicon substrate at different temperatures to form various manganese silicides . The phase change and transition temperatures are monitored using techniques like x-ray diffraction and scanning electron microscopy .

Industrial Production Methods: Industrial production of silicomanganese involves smelting manganese ore (or slag from high-carbon ferromanganese) with coke and a quartz flux in a submerged arc furnace. The smelting process requires high temperatures due to the higher reduction temperature of silicon compared to manganese . The equipment and operation methods are similar to those used for high-carbon ferromanganese smelting .

Chemical Reactions Analysis

Types of Reactions: Manganese silicon compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, manganese silicides can be formed through solid-phase reactions at high temperatures .

Common Reagents and Conditions: Common reagents used in these reactions include manganese ore, silica, and carbonaceous reducing agents. The reactions typically occur at high temperatures in the presence of a flux such as quartz .

Major Products: The major products formed from these reactions include various phases of manganese silicides, such as MnSi, Mn5Si3, and Mn15Si26 . These products have different crystallographic and thermoelectric properties, making them useful in various applications .

Scientific Research Applications

Manganese silicon compounds have a wide range of scientific research applications. In the field of nanotechnology, manganese-based nanoparticles are explored for their potential in biomedical applications, including drug delivery and diagnostic imaging . These nanoparticles exhibit unique structural and functional features that make them suitable for various biomedical uses .

In the steelmaking industry, silicomanganese is used as a deoxidizing agent and alloying element to improve the quality of steel . Additionally, manganese silicides are investigated for their thermoelectric properties, making them attractive materials for thermoelectric power generation .

Mechanism of Action

The mechanism of action of manganese silicon compounds varies depending on their application. In plants, silicon acts as a stress attenuator, reducing oxidative stress and improving manganese uptake efficiency . In biomedical applications, manganese-based nanoparticles can serve as contrast agents in diagnostic imaging due to their unique magnetic properties .

Comparison with Similar Compounds

Manganese silicon compounds can be compared with other manganese-based intermetallic compounds, such as Mn2YAl and Mn3Z (where Y and Z are other elements like V, Cr, Fe, Co, Ni, Al, Ge, Sn, Si, Pt) . These compounds exhibit diverse magnetic and electronic properties, making them suitable for applications in micro- and nanoelectronics and spintronics .

Similar compounds include manganese disilicide (MnSi2), which is a non-stoichiometric compound with various phases like Mn4Si7 and Mn15Si26 . These compounds have different crystallographic structures and properties, highlighting the uniqueness of manganese silicon compounds .

Properties

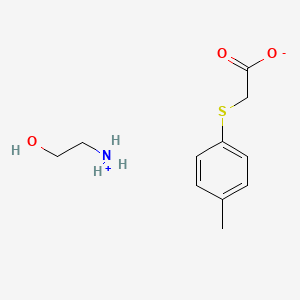

CAS No. |

12163-59-6 |

|---|---|

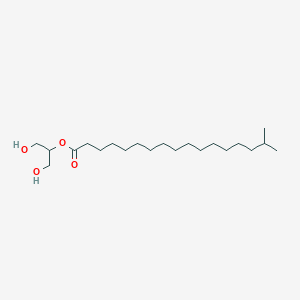

Molecular Formula |

MnSi |

Molecular Weight |

83.023 g/mol |

IUPAC Name |

manganese;silicon |

InChI |

InChI=1S/Mn.Si |

InChI Key |

PYLLWONICXJARP-UHFFFAOYSA-N |

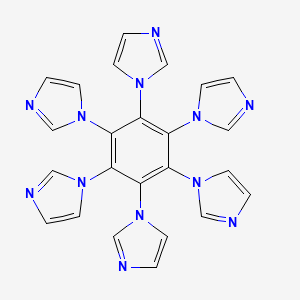

Canonical SMILES |

[Si].[Mn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.